molecular formula C9H5IO3S B15232327 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid

Katalognummer: B15232327
Molekulargewicht: 320.11 g/mol
InChI-Schlüssel: DAACGRXQKPAFCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of iodine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as sodium azide (NaN₃) or thiourea can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzothiophenes.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and iodine groups, which enhance its reactivity and versatility in chemical synthesis. Its specific structural features make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H5IO3S

Molekulargewicht

320.11 g/mol

IUPAC-Name

3-hydroxy-4-iodo-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5IO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13)

InChI-Schlüssel

DAACGRXQKPAFCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)C(=C(S2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.